molecular formula C16H13NO B11872343 (3-(Isoquinolin-4-yl)phenyl)methanol

(3-(Isoquinolin-4-yl)phenyl)methanol

Cat. No.: B11872343
M. Wt: 235.28 g/mol
InChI Key: HNENVPMGTLASFW-UHFFFAOYSA-N
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Description

(3-(Isoquinolin-4-yl)phenyl)methanol: is an organic compound with the molecular formula C16H13NO It consists of a phenyl ring substituted with an isoquinoline moiety and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(Isoquinolin-4-yl)phenyl)methanol typically involves the reaction of isoquinoline derivatives with phenylmethanol derivatives under specific conditions. One common method includes the use of a Grignard reagent, where isoquinoline is reacted with phenylmagnesium bromide followed by hydrolysis to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (3-(Isoquinolin-4-yl)phenyl)methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: It can participate in substitution reactions, where functional groups on the phenyl or isoquinoline rings are replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.

Major Products:

    Oxidation: Formation of isoquinoline aldehydes or ketones.

    Reduction: Formation of reduced isoquinoline derivatives.

    Substitution: Formation of substituted phenyl or isoquinoline derivatives.

Scientific Research Applications

Chemistry: (3-(Isoquinolin-4-yl)phenyl)methanol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.

Medicine: The compound is investigated for its potential therapeutic properties. It may have applications in drug discovery and development, particularly in the design of new pharmaceuticals targeting specific biological pathways.

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes.

Mechanism of Action

The mechanism of action of (3-(Isoquinolin-4-yl)phenyl)methanol involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity. The pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

  • (4-(Isoquinolin-4-yl)phenyl)methanol
  • (2-(Isoquinolin-4-yl)phenyl)methanol
  • (3-(Isoquinolin-3-yl)phenyl)methanol

Uniqueness: (3-(Isoquinolin-4-yl)phenyl)methanol is unique due to the position of the isoquinoline moiety on the phenyl ring. This structural feature influences its chemical reactivity and biological activity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C16H13NO

Molecular Weight

235.28 g/mol

IUPAC Name

(3-isoquinolin-4-ylphenyl)methanol

InChI

InChI=1S/C16H13NO/c18-11-12-4-3-6-13(8-12)16-10-17-9-14-5-1-2-7-15(14)16/h1-10,18H,11H2

InChI Key

HNENVPMGTLASFW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=NC=C2C3=CC=CC(=C3)CO

Origin of Product

United States

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